An In-depth Technical Guide on 7-Bromofuro[3,2-c]pyridin-4(5H)-one and its Core Scaffold
An In-depth Technical Guide on 7-Bromofuro[3,2-c]pyridin-4(5H)-one and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical compound 7-Bromofuro[3,2-c]pyridin-4(5H)-one. A comprehensive search of public chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) number for this exact molecule. This suggests that 7-Bromofuro[3,2-c]pyridin-4(5H)-one may be a novel compound, a research chemical not yet assigned a CAS number, or is referred to under a different nomenclature.
This guide provides an in-depth overview of the core scaffold, furo[3,2-c]pyridin-4(5H)-one, and its known derivatives. It covers available data on their synthesis, chemical properties, and biological activities to serve as a valuable resource for researchers interested in this class of heterocyclic compounds.
The Furo[3,2-c]pyridine Scaffold: An Overview
The furo[3,2-c]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant molecules. Derivatives of this scaffold have been explored for a range of therapeutic applications. The fusion of a furan ring to a pyridinone core creates a planar structure with a unique distribution of electron density, making it an attractive starting point for the design of novel bioactive agents.
Physicochemical Properties of Furo[3,2-c]pyridine Derivatives
While specific data for 7-Bromofuro[3,2-c]pyridin-4(5H)-one is unavailable, the table below summarizes known properties of related furo[3,2-c]pyridine derivatives to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Furo[3,2-c]pyridine-2-carbaldehyde | 112372-07-3 | C₈H₅NO₂ | 147.13 | [1] |
| Furo[3,2-c]pyridine, 3-ethyl- | 182819-54-1 | C₉H₉NO | 147.17 | [2] |
| Furo[3,2-c]pyridine, 4-isocyanato-2,6-dimethyl- | 1360893-32-8 | C₁₀H₈N₂O₂ | 188.18 | [3] |
Synthesis of the Furo[3,2-c]pyridin-4(5H)-one Core
The synthesis of the furo[3,2-c]pyridin-4(5H)-one scaffold can be achieved through various synthetic routes. A generalized experimental workflow for the synthesis of derivatives of this core is outlined below. This workflow is based on common synthetic strategies reported in the chemical literature for related heterocyclic systems.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of substituted furo[3,2-c]pyridin-4(5H)-ones.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a furo[3,2-c]pyridine derivative, based on common organic synthesis methodologies. Note: This is a hypothetical procedure and would require optimization for the specific synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.
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Step 1: Formation of the Furo[3,2-c]pyridine Core. A substituted aminofuran is reacted with a suitable dicarbonyl compound or its equivalent in an appropriate solvent (e.g., ethanol, acetic acid) under reflux conditions. The reaction may be catalyzed by an acid or a base.
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Step 2: Introduction of the Bromo-substituent. The resulting furo[3,2-c]pyridin-4(5H)-one is dissolved in a suitable solvent (e.g., dichloromethane, acetic acid). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).
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Step 3: Work-up and Purification. Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 7-Bromofuro[3,2-c]pyridin-4(5H)-one.
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Step 4: Characterization. The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 7-Bromofuro[3,2-c]pyridin-4(5H)-one has been found, the broader class of furo- and pyrrolo-pyridine derivatives has been investigated for various biological activities. For instance, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, suggesting potential applications in oncology and anti-inflammatory therapies.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor based on the furo[3,2-c]pyridine scaffold.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The compound 7-Bromofuro[3,2-c]pyridin-4(5H)-one appears to be a novel chemical entity, as evidenced by the absence of an assigned CAS number in public databases. The information provided in this guide on the core furo[3,2-c]pyridin-4(5H)-one scaffold and its derivatives offers a solid foundation for researchers interested in exploring this class of compounds.
Future research efforts could focus on the following:
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De novo synthesis: Developing and optimizing a synthetic route to obtain 7-Bromofuro[3,2-c]pyridin-4(5H)-one.
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Structural elucidation: Unambiguously confirming the structure of the synthesized compound using advanced analytical techniques.
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Biological screening: Evaluating the synthesized compound for a range of biological activities, particularly in areas where related heterocyclic systems have shown promise, such as oncology and infectious diseases.
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CAS registration: Submitting the newly synthesized and characterized compound to the Chemical Abstracts Service for registration and assignment of a CAS number.
This systematic approach will be crucial in unlocking the potential of 7-Bromofuro[3,2-c]pyridin-4(5H)-one and expanding the chemical space of bioactive furo[3,2-c]pyridine derivatives.
References
- 1. Furo[3,2-c]pyridine-2-carbaldehyde | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 182819-54-1 CAS MSDS (Furo[3,2-c]pyridine,3-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS#:1360893-32-8 | Furo[3,2-c]pyridine, 4-isocyanato-2,6-dimethyl- | Chemsrc [chemsrc.com]
